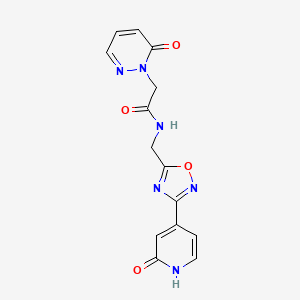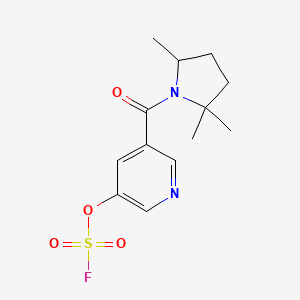![molecular formula C11H16N4O B2681152 1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one CAS No. 2320222-66-8](/img/structure/B2681152.png)
1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a pentenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling of Triazole and Azetidine Rings: The triazole and azetidine rings are then coupled using a suitable linker, such as a methylene group, to form the desired compound.
Introduction of the Pentenone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反応の分析
Types of Reactions
1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme interactions, protein labeling, and other biological processes.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, enhancing the compound’s catalytic activity. The azetidine ring provides structural rigidity, while the pentenone moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]butan-2-one: Similar structure with a butanone moiety instead of a pentenone moiety.
1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]hex-5-en-1-one: Similar structure with a hexenone moiety instead of a pentenone moiety.
1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one: Similar structure with a propenone moiety instead of a pentenone moiety.
Uniqueness
1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
特性
IUPAC Name |
1-[3-(triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-3-4-11(16)14-7-10(8-14)9-15-6-5-12-13-15/h2,5-6,10H,1,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQLQSDLSWFILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2681073.png)
![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)
![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)
![2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2681079.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2681080.png)





![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2681088.png)

![2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2681092.png)
